4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid
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Overview
Description
4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 4-(2,4-dimethoxyphenyl)benzoic acid. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield 4-(2,4-dimethoxyphenyl)-2-aminobenzoic acid.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Reduction: 4-(2,4-Dimethoxyphenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-(2,4-Dimethoxyphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dimethoxybenzoic acid: Similar structure but without the additional phenyl group, leading to different chemical properties and applications.
Uniqueness: 4-(2,4-Dimethoxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-10-4-6-11(14(8-10)22-2)9-3-5-12(15(17)18)13(7-9)16(19)20/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKBPPRZNIUMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690810 |
Source
|
Record name | 2',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-43-1 |
Source
|
Record name | 2',4'-Dimethoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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